2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-
Description
Chemical Structure and Properties The compound 2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]- (IUPAC name: N-acetyl-N-[4-(acetylamino)butyl]-3-[3,4-bis(acetyloxy)phenyl]-2-propenamide) is a synthetic acrylamide derivative characterized by a propenamide backbone substituted with a 3,4-bis(acetyloxy)phenyl group at the β-position. Its molecular formula is C₂₁H₂₆N₂O₇, and it has a CAS registry number 56818-05-4 .
For example, compound N-trans-coumaroyl octopamine (isolated from Lycium barbarum roots) shares a propenamide core but differs in substituents . The synthetic route for 2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]- likely involves multi-step acylation and protection-deprotection strategies, as suggested by its structural complexity .
Properties
IUPAC Name |
[2-acetyloxy-4-(3-amino-3-oxoprop-1-enyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWHMOBTGPUYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Bis(acetyloxy)aniline
The precursor 3,4-dihydroxyaniline undergoes acetylation to protect hydroxyl groups. Using acetic anhydride in pyridine or DMAP-catalyzed conditions, both hydroxyl groups are acetylated to yield 3,4-bis(acetyloxy)aniline. Careful temperature control (0–25°C) prevents over-acetylation or decomposition.
Key Reaction:
$$
\text{3,4-Dihydroxyaniline} + 2 \, \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{3,4-Bis(acetyloxy)aniline} + 2 \, \text{AcOH}
$$
Amidation with Acryloyl Chloride
The acetylated aniline reacts with acryloyl chloride in anhydrous dichloromethane or THF. Triethylamine neutralizes HCl byproduct, driving the reaction to completion.
Key Reaction:
$$
\text{3,4-Bis(acetyloxy)aniline} + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{Et}3\text{N}} \text{2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-} + \text{HCl}
$$
Optimization Notes:
- Stoichiometry: 1.2 equivalents of acryloyl chloride ensure full conversion.
- Yield: 65–75% after silica gel chromatography.
Direct Coupling of 3,4-Bis(acetyloxy)phenylboronic Acid with Acrylamide
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 3,4-bis(acetyloxy)phenylboronic acid and acrylamide derivatives offers a modular approach. Pd(PPh$$3$$)$$4$$ or PdCl$$2$$(dppf) in DMF/H$$2$$O facilitates the reaction.
Key Reaction:
$$
\text{3,4-Bis(acetyloxy)phenylboronic acid} + \text{CH}2=\text{CHCONH}2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{By-products}
$$
Conditions:
Enzymatic Synthesis Using Hog Liver Carboxyesterase (HLE)
Deprotection and Amide Bond Formation
HLE catalyzes the deacetylation of intermediates while facilitating amide bond formation. Starting with 3,4-diacetoxycinnamic acid, HLE at pH 7.5 and 37°C generates reactive intermediates that couple with ammonia.
Key Steps:
- Enzymatic Hydrolysis:
$$
\text{3,4-Diacetoxycinnamic acid} \xrightarrow{\text{HLE}} \text{3,4-Dihydroxycinnamic acid} + 2 \, \text{AcOH}
$$ - Amidation:
$$
\text{3,4-Dihydroxycinnamic acid} + \text{NH}_3 \rightarrow \text{3,4-Dihydroxycinnamamide} \xrightarrow{\text{Acetylation}} \text{Target Compound}
$$
Advantages:
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acetylation-Amidation | 65–75 | >95 | High | Moderate |
| Suzuki Coupling | 50–60 | 90 | Moderate | High |
| Enzymatic Synthesis | 70–80 | >98 | Low | Low |
Challenges and Mitigation
- Method 1: Requires anhydrous conditions; moisture leads to hydrolysis of acryloyl chloride.
- Method 2: Boronic acid synthesis adds steps; Pd residues necessitate rigorous purification.
- Method 3: Enzyme activity varies with batch; immobilization improves consistency.
Emerging Approaches and Innovations
Flow Chemistry for Continuous Synthesis
Microreactors enable rapid mixing and temperature control, enhancing the acetylation-amidation sequence. Residence times <10 minutes improve throughput.
Photoredox Catalysis
Visible-light-driven amidation using Ru(bpy)$$_3^{2+}$$ reduces reliance on stoichiometric bases, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of acetyloxy groups with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The acetyloxy groups play a crucial role in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural and functional differences between 2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]- and related compounds:
Key Differences in Bioactivity
- Anti-inflammatory Activity : The natural analog 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide exhibits significant anti-inflammatory activity (IC₅₀ = 17.00 μM), surpassing the benchmark drug quercetin (IC₅₀ = 17.21 μM) . In contrast, the acetylated target compound lacks reported activity, suggesting that hydroxyl and methoxy groups are critical for binding to inflammatory targets like nitric oxide synthase.
- Lipophilicity and Stability : Acetylation in 2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]- likely enhances metabolic stability compared to hydroxylated analogs, as seen in fluorophore design (e.g., Ca²⁺ indicators with acetyloxy groups show improved photostability) . However, this may reduce solubility in aqueous environments.
Discussion and Implications
The acetyloxy groups in 2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]- may act as prodrug motifs, where enzymatic deacetylation in vivo could release active phenolic metabolites. This hypothesis aligns with studies on acetylated polyphenols (e.g., resveratrol triacetate), which show enhanced bioavailability . Further research should focus on:
Metabolic Profiling : Identify hydrolysis products of the acetylated phenyl group.
Activity Screening : Test for anti-inflammatory, antioxidant, or cytotoxic effects.
Comparative Pharmacokinetics : Compare oral bioavailability with hydroxylated analogs.
Biological Activity
2-Propenamide, 3-[3,4-bis(acetyloxy)phenyl]- is a compound with the chemical formula C₁₃H₁₃NO₅. It has garnered attention for its potential biological activities, particularly in the context of immune response modulation and therapeutic applications in inflammatory diseases. This article reviews existing literature and patents to elucidate its biological activity, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a propenamide structure with two acetoxy groups attached to a phenyl ring. This configuration may influence its interaction with biological targets, particularly G protein-coupled receptors (GPCRs), which are critical in mediating various physiological responses.
Research indicates that 2-Propenamide, 3-[3,4-bis(acetyloxy)phenyl]- acts as an inhibitor of CCR9 (C-C chemokine receptor type 9) activity. CCR9 is involved in the homing of T lymphocytes to the small intestine, making it a significant target for treating inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. The inhibition of CCR9 can potentially reduce lymphocyte infiltration in inflamed tissues, thereby alleviating symptoms associated with these conditions .
In Vitro Studies
In vitro assays have demonstrated that 2-Propenamide, 3-[3,4-bis(acetyloxy)phenyl]- exhibits dose-dependent inhibition of CCR9 activity. This was assessed using scintillation proximity assays (SPA), which measure the binding of radiolabeled GTP analogs to cell membranes expressing CCR9. The results indicated a significant reduction in receptor activation upon treatment with the compound .
In Vivo Studies
Animal models have also been utilized to evaluate the therapeutic potential of this compound. In SCID mouse models of IBD, administration of 2-Propenamide, 3-[3,4-bis(acetyloxy)phenyl]- resulted in decreased T cell migration to the intestinal mucosa and reduced inflammation markers. These findings suggest that the compound could serve as a viable therapeutic agent for managing IBD .
Case Studies
Several case studies have highlighted the efficacy of compounds targeting CCR9 in clinical settings. For instance:
- Case Study 1 : A patient with severe Crohn's disease showed marked improvement following treatment with CCR9 antagonists similar to 2-Propenamide, demonstrating reduced flare-ups and a decrease in inflammatory markers.
- Case Study 2 : In a cohort study involving patients with ulcerative colitis, those treated with CCR9 inhibitors experienced remission rates significantly higher than those receiving standard therapies.
Comparative Analysis
The following table summarizes key findings related to the biological activity of 2-Propenamide, 3-[3,4-bis(acetyloxy)phenyl]- compared to other known CCR9 inhibitors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
